6-氯-3-哌啶-4-基-1H-吲哚盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

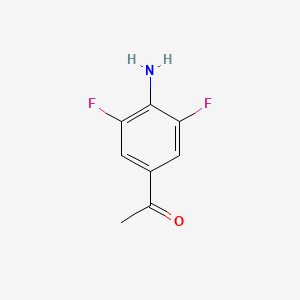

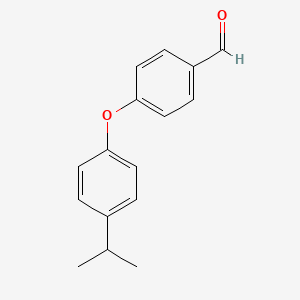

“6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride” is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that contain a five-membered ring fused to a six-membered ring, with a nitrogen atom in the five-membered ring . The presence of the chlorine atom and the piperidine ring may confer unique properties to this compound.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a suitable indole precursor with a piperidine derivative . The specific conditions would depend on the exact structures of the starting materials and the desired product.Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. Attached to this indole ring at the 3-position is a piperidine ring, which is a six-membered ring containing one nitrogen atom . At the 6-position of the indole ring, there is a chlorine atom .Chemical Reactions Analysis

Indoles are versatile compounds that can undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and they can also undergo electrophilic substitution reactions . The presence of the chlorine atom and the piperidine ring may influence the reactivity of the compound.科学研究应用

抗疟疾特性

一项研究探讨了3-哌啶-4-基-1H-吲哚的骨架,类似于6-氯-3-哌啶-4-基-1H-吲哚盐酸盐,作为抗疟疾药物的潜在新化学类型。这项研究发现了一种具有显著抗疟疾活性的化合物,对抗药物耐药菌株具有潜在的作用,表明这类结构在开发新的抗疟疾治疗方法中的潜力(Santos et al., 2015)。

大麻素受体的变构调节

与6-氯-3-哌啶-4-基-1H-吲哚盐酸盐结构相关的化合物的研究表明它们在大麻素CB1受体的变构调节中的作用。这表明了在开发针对这种受体系统的新型治疗方法中的潜在应用(Price et al., 2005)。

有机化学中的重排反应

一项研究调查了涉及吲哚核的重排反应,这是6-氯-3-哌啶-4-基-1H-吲哚盐酸盐的关键组成部分,为这类化合物在化学反应中的合成应用和行为提供了见解(Hallett et al., 2000)。

轻钢中的腐蚀抑制

与6-氯-3-哌啶-4-基-1H-吲哚盐酸盐结构相关的氨基烷基化吲哚已被证明在轻钢腐蚀中表现出高抑制效率。这意味着这类化合物在腐蚀抑制中的潜在工业应用(Verma et al., 2016)。

有机催化合成

另一项研究专注于含有吲哚和哌啶结构的化合物的不对称有机催化合成,这可能对药理活性化合物和其他专门有机分子的合成具有影响(Zhong et al., 2014)。

属性

IUPAC Name |

6-chloro-3-piperidin-4-yl-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZLDYVHUMHYGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

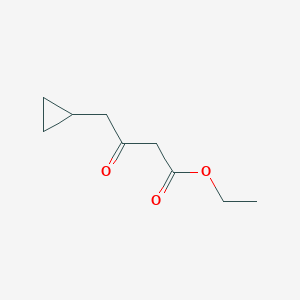

C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)

![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)

![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)

![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)